3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is an organic compound with the molecular formula C17H13FN2OS. This compound features a benzamide core substituted with a fluoro group at the 3-position and a thiazole ring at the N-position. The thiazole ring is further substituted with a methyl group at the 5-position and a phenyl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
Substitution Reactions: The thiazole ring is then subjected to electrophilic substitution reactions to introduce the methyl and phenyl groups at the desired positions.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-fluorobenzoic acid with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide coupling agents.
Coupling Reaction: Finally, the thiazole derivative is coupled with the benzamide derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluoro group on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines from corresponding carbonyl or nitro groups.
Substitution: Formation of new amide or thioether derivatives.
Scientific Research Applications
3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the methyl group at the 5-position of the thiazole ring.
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the fluoro group on the benzamide ring.
3-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Contains a chloro group instead of a fluoro group on the benzamide ring.
Uniqueness
3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the fluoro group on the benzamide ring and the specific substitution pattern on the thiazole ring. This combination of functional groups and structural features imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various scientific fields.
Properties
IUPAC Name |
3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-15(12-6-3-2-4-7-12)19-17(22-11)20-16(21)13-8-5-9-14(18)10-13/h2-10H,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOUPAOEEBUVPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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